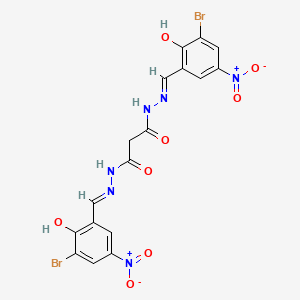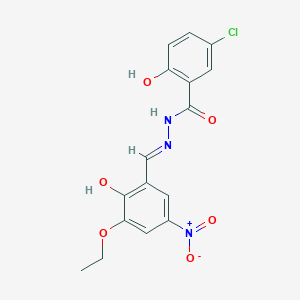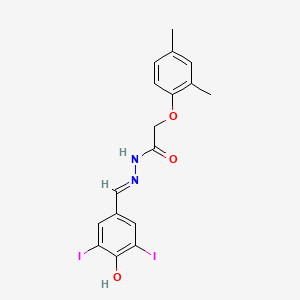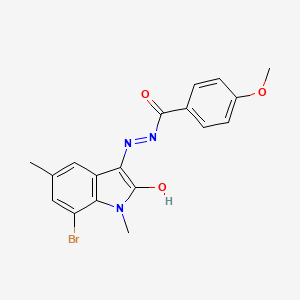
N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide, also known as BBMH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BBMH is a derivative of hydrazide and malonic acid, and its unique chemical structure makes it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide is still not fully understood. However, it is believed that N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are essential for the survival and growth of cancer cells, bacteria, and viruses.
Biochemical and Physiological Effects:
N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and prevent the replication of viruses. Additionally, N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide has been shown to possess antioxidant properties, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide in laboratory experiments is its relatively low toxicity, which makes it a safe compound to work with. Additionally, N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide is readily available and can be synthesized through a simple reaction. However, one of the limitations of using N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide in laboratory experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide. One area of interest is the development of N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide-based drugs for the treatment of cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide and its potential use in the treatment of neurological disorders. Finally, research is needed to improve the solubility and bioavailability of N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide, which would make it a more effective therapeutic agent.
Métodos De Síntesis
N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide can be synthesized through a simple reaction between 3-bromo-2-hydroxy-5-nitrobenzaldehyde and malonohydrazide in the presence of a suitable catalyst. The reaction yields a yellow crystalline compound, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antibacterial, antifungal, and antiviral activities. N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide has also been shown to possess anticancer properties, making it a promising candidate for cancer therapy. Additionally, N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N,N'-bis[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Br2N6O8/c18-12-3-10(24(30)31)1-8(16(12)28)6-20-22-14(26)5-15(27)23-21-7-9-2-11(25(32)33)4-13(19)17(9)29/h1-4,6-7,28-29H,5H2,(H,22,26)(H,23,27)/b20-6+,21-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNJYIXJZJNOKH-KPJWAMHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=NNC(=O)CC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)O)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N/NC(=O)CC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)O)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Br2N6O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-mercapto-6-methyl-5-phenyl-3-(4-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6074589.png)
![3-hydroxy-3-[(isopropylamino)methyl]-1-(4-isopropylbenzyl)-2-piperidinone](/img/structure/B6074590.png)
![1-{1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6074599.png)

![4-methyl-2-(methylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-thiazole-5-carboxamide](/img/structure/B6074611.png)
![3-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-(4-methylbenzyl)-2-piperazinone](/img/structure/B6074615.png)
![ethyl (3,5-dimethyl-4-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B6074622.png)
![3-(5-bromo-2-furyl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6074630.png)
![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide bis(trifluoroacetate)](/img/structure/B6074632.png)
![7-methyl-2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6074634.png)
![2-(1H-imidazol-2-ylmethyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6074636.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6074668.png)